Trans-methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate

Lipophilicity CNS drug design ADME optimization

Early CNS drug discovery programs face excessive lipophilicity that drives late-stage attrition. This trans-methyl ester delivers XLogP3-AA=1.3, positioning it within the optimal CNS drug-like window, while the ethyl ester analog (XLogP3=1.6) increases developability risk. • 5.9% mass efficiency gain vs. ethyl ester (223.24 vs. 237.27 g/mol) • Minimal CYP3A4 inhibition (IC50=20,000 nM) supports polypharmacy programs • Racemic trans mixture enables cost-effective SAR exploration (30-70% savings vs. single enantiomer)

Molecular Formula C12H14FNO2
Molecular Weight 223.24 g/mol
CAS No. 939758-13-1
Cat. No. B1461777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrans-methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate
CAS939758-13-1
Molecular FormulaC12H14FNO2
Molecular Weight223.24 g/mol
Structural Identifiers
SMILESCOC(=O)C1CNCC1C2=CC=C(C=C2)F
InChIInChI=1S/C12H14FNO2/c1-16-12(15)11-7-14-6-10(11)8-2-4-9(13)5-3-8/h2-5,10-11,14H,6-7H2,1H3
InChIKeyREBCUOWHHZXWGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trans-Methyl 4-(4-Fluorophenyl)Pyrrolidine-3-Carboxylate: Product Profile


Trans-methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate is a chiral pyrrolidine derivative with the molecular formula C12H14FNO2 and a molecular weight of 223.24 g/mol . The compound exists as the (3R,4S)-configured trans stereoisomer, defined by the IUPAC name methyl (3R,4S)-4-(4-fluorophenyl)pyrrolidine-3-carboxylate, with InChIKey REBCUOWHHZXWGJ-MNOVXSKESA-N . It contains a secondary amine, a methyl ester, and a 4-fluorophenyl substituent, which collectively contribute to its utility as a building block in pharmaceutical synthesis, particularly in the construction of CNS-targeted molecules .

Trans-Methyl 4-(4-Fluorophenyl)Pyrrolidine-3-Carboxylate vs. Analogs


Despite sharing the trans-4-(4-fluorophenyl)pyrrolidine-3-carboxylate core scaffold, substitution of the ester group (methyl vs. ethyl) or salt form (free base vs. hydrochloride) produces quantifiable differences in molecular properties and commercial availability that materially impact synthesis outcomes and procurement decisions. The methyl ester variant offers a lower molecular weight (223.24 g/mol) compared to its ethyl ester analog (237.27 g/mol), which translates to differences in lipophilicity (XLogP3-AA: 1.3 for the methyl ester vs. XLogP3: 1.6 for the ethyl ester [1]), reaction stoichiometry, and purification behavior. Additionally, the target compound exhibits limited CYP3A4 inhibition (IC50 = 20,000 nM) [2], a liability profile that differs from other substituted pyrrolidine derivatives which have been reported as potent DGAT1 inhibitors or GPCR modulators in the patent literature [3]. These distinctions preclude simple substitution without experimental revalidation.

Trans-Methyl 4-(4-Fluorophenyl)Pyrrolidine-3-Carboxylate: Differentiation Evidence


Lipophilicity Comparison: Methyl vs. Ethyl Ester

The methyl ester substitution in trans-methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate produces a lipophilicity value (XLogP3-AA = 1.3) that is approximately 0.3 log units lower than the corresponding ethyl ester analog (XLogP3 = 1.6) [1]. This reduction in calculated logP moves the compound further toward the CNS-optimal lipophilicity range, where excessive lipophilicity is associated with increased metabolic clearance, promiscuous off-target binding, and poor developability profiles.

Lipophilicity CNS drug design ADME optimization

CYP3A4 Inhibition Assessment

In a human liver microsome assay measuring CYP3A4 inhibition, trans-methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate demonstrated an IC50 of 20,000 nM (20 μM) [1]. This value falls above typical screening thresholds for CYP3A4 inhibition concern (commonly set at IC50 < 10 μM or < 1 μM depending on the program stage) [1]. For comparison, many pyrrolidine-based drug candidates in the same scaffold class exhibit CYP3A4 inhibition IC50 values in the sub-micromolar to low micromolar range, representing a 20- to 1000-fold higher inhibition risk [2].

CYP450 inhibition Drug-drug interaction Metabolic stability

Stoichiometric Advantage over Ethyl Ester

The methyl ester variant has a molecular weight of 223.24 g/mol , which is 14.03 g/mol lower than the ethyl ester analog (237.27 g/mol) . In multi-step synthetic sequences where the ester group is ultimately hydrolyzed or transesterified, the lower molecular weight of the methyl ester translates to proportionally lower mass requirements for equivalent molar quantities, directly impacting reagent consumption and waste generation at scale.

Reaction stoichiometry Scale-up economics Synthetic efficiency

Commercial Availability and Supply Chain

Trans-methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate is stocked by multiple specialty chemical suppliers including AKSci (95% purity) , SynQuest Laboratories (97% purity, 250 mg packaging) , and American Custom Chemicals Corporation (95% purity) . The compound is also available through TRC (10 mg) and Sigma-Aldrich (AldrichCPR grade) . This multi-vendor availability with consistent purity specifications (95-97%) is not uniformly observed for all pyrrolidine-3-carboxylate analogs, some of which are limited to single-source or custom synthesis-only procurement channels.

Supply chain security Commercial availability Procurement reliability

Stereochemical Configuration: Racemic vs. Single Enantiomer

Trans-methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate is supplied as the racemic trans mixture with defined (3R,4S) relative stereochemistry (defined atom stereocenter count = 2) . This is distinct from related single-enantiomer pyrrolidine-3-carboxylate derivatives such as (3S,4R)-methyl 4-(2-fluorophenyl)pyrrolidine-3-carboxylate or (3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid , which are produced via asymmetric synthesis or chiral resolution. The racemic trans mixture offers a cost advantage for applications where absolute stereochemistry is not critical or where downstream resolution is planned.

Stereochemistry Chiral synthesis Enantiomeric resolution

Trans-Methyl 4-(4-Fluorophenyl)Pyrrolidine-3-Carboxylate: Application Scenarios


CNS Library Synthesis with Controlled Lipophilicity

The XLogP3-AA value of 1.3 positions this compound within the optimal lipophilicity window for CNS drug candidates, where logP values between 1 and 3 are associated with favorable brain penetration balanced against acceptable metabolic stability . Researchers synthesizing focused libraries for neurological or psychiatric indications should prioritize this methyl ester over the more lipophilic ethyl ester analog (XLogP3 = 1.6) to minimize the risk of encountering developability attrition due to excessive lipophilicity.

Campaigns Avoiding CYP3A4 Liability

With a CYP3A4 IC50 of 20,000 nM, this compound exhibits minimal inhibition of the primary drug-metabolizing cytochrome P450 isoform . This profile is particularly valuable for programs targeting chronic indications (e.g., metabolic disorders, neurodegenerative diseases) where polypharmacy and consequent drug-drug interaction risk are clinical concerns. The low inhibition potential means that downstream analogs derived from this scaffold are less likely to require CYP liability mitigation strategies, preserving synthetic options and reducing counter-screening burden.

Multi-Kilogram Scale-Up with Cost Constraints

The lower molecular weight of the methyl ester (223.24 g/mol) compared to the ethyl ester analog (237.27 g/mol) yields a 5.9% mass efficiency advantage . When combined with the established multi-vendor supply chain offering 95-97% purity , this compound presents a lower procurement barrier and more predictable total cost of ownership than analogs requiring custom synthesis. This is particularly relevant for contract research and manufacturing organizations (CROs/CDMOs) operating under fixed-budget constraints.

Early-Stage Chiral Exploration with Racemic Material

The availability of this compound as a racemic trans mixture with defined relative stereochemistry (3R,4S) provides a cost-accessible entry point for exploring the structure-activity relationships of pyrrolidine-3-carboxylate scaffolds . In early discovery phases where hundreds of analogs may be synthesized before identifying a lead series, the racemic form offers significant cost savings over single-enantiomer variants (estimated 30-70% price differential). Chiral resolution or asymmetric synthesis can be reserved for advanced leads where absolute stereochemistry proves critical for target engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for Trans-methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.